Furfuryl alcohol

Description

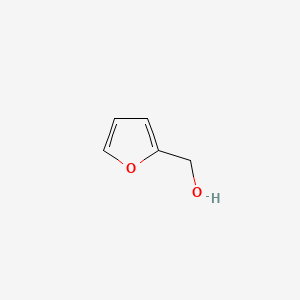

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

furan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPFVYQJUAUNWIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25212-86-6 | |

| Record name | Poly(furfuryl alcohol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2025347 | |

| Record name | Furfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Furfuryl alcohol appears as a clear colorless liquid. Flash point 167 °F. Boiling point 171 °F. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion and skin contact and moderately toxic by inhalation., Liquid, Colorless to amber liquid with a faint, burning odor. [Note: Darkens on exposure to light.]; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. TURNS RED OR BROWN ON EXPOSURE TO LIGHT AND AIR., Colourless or pale yellowish liquid, mild, warm oily, "burnt" odour, Colorless to amber liquid with a faint, burning odor., Colorless to amber liquid with a faint, burning odor. [Note: Darkens on exposure to light.] | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Furanmethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Furfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

338 °F at 760 mmHg (NTP, 1992), 171 °C, 170 °C, 338 °F | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

167 °F (NTP, 1992), 75 °C, 167 °F (75 °C) (Open cup), 75 °C c.c., 167 °F, 149 °F | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in chloroform; very soluble in ethanol, ethyl ether, Soluble in alcohol, benzene; very soluble in ether, Miscible with alcohol, ether, acetone, and ethyl acetate, and most organic solvents with the exception of paraffinic hydrocarbons, Immiscible with most oils, In water, 1.00X10+6 mg/L at 25 °C (miscible), 1000 mg/mL at 25 °C, Solubility in water: freely soluble, miscible in water; miscible in oils, miscible (in ethanol), Miscible | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Furfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.13 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1296 g/cu cm at 20 °C, Relative density (water = 1): 1.13, 1.126-1.136, 1.13 | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Furfuryl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/170/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.37 (Air = 1), Relative vapor density (air = 1): 3.4, 3.4 | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.4 mmHg at 68 °F ; 1 mmHg at 89.2 °F (NTP, 1992), 0.61 [mmHg], Vapor pressure, Pa at 20 °C: 53, 0.6 mmHg at 77 °F, (77 °F): 0.6 mmHg | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfuryl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless to yellow liquid, Colorless, mobile liquid (becomes brown to dark-red on exposure to light and air) | |

CAS No. |

98-00-0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furfuryl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FURFURYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8843 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanmethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furfuryl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Furfuryl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.388 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURFURYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D582054MUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/LU8ADAE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-24 °F (NTP, 1992), -14.6 °C, -31 °C, -24 °F, 6 °F | |

| Record name | FURFURYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3523 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FURFURYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/711 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Furanmethanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FURFURYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0794 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FURFURYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/771 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Furfuryl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0298.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthesis and Production Methodologies of Furfuryl Alcohol

Catalytic Hydrogenation of Furfural (B47365) to Furfuryl Alcohol

Catalytic hydrogenation, employing heterogeneous catalysts, is a widely researched method for producing this compound from furfural. This approach offers advantages in terms of catalyst recovery, reusability, and scalability.

Heterogeneous Catalysis in Furfural Hydrogenation

Heterogeneous catalysts, often composed of metal nanoparticles supported on inert materials, play a crucial role in directing the reaction pathway towards this compound.

Noble metal catalysts, including palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on materials such as titanium dioxide (TiO2) or silica (B1680970) (SiO2), are recognized for their high activity and selectivity.

Ru-based Catalysts: Ruthenium supported on carbon or oxides is considered a promising catalyst for the selective hydrogenation of furfural, facilitating rapid and selective conversion of the carbonyl group. mdpi.com

Pt-based Catalysts: Platinum catalysts, often supported on TiO2 or SiO2, exhibit high activity and selectivity. ul.ietsri.or.thacs.org For instance, Pt/TiO2 catalysts have shown good performance, with specific formulations achieving high furfural conversion and this compound selectivity. researchgate.nettsri.or.th Bimetallic Pt-Co/C catalysts have demonstrated exceptional results, achieving 100% furfural conversion and high this compound yield (e.g., 86% at 50 °C and 1 MPa H2 in water), attributed to synergistic effects between Pt and Co species. rsc.org

Table 1: Performance of Noble Metal Catalysts in Furfural Hydrogenation

| Catalyst | Support | Conditions (Temp, Pressure) | Furfural Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| Pd/TiO2 | TiO2 | Ambient temp | ~35 | ~65-76 | ~30-60 | tubitak.gov.trresearchgate.net |

| Ru/C | C | 80 °C, 1 MPa H2 | 46 | 65 | 30 | mdpi.com |

| Ru/C | C | 105 °C, 1 MPa H2 | 55 | 71 | 40 | mdpi.com |

| Pt/TiO2 | TiO2 | 50 °C | 65.7 | 76.4 | 50 | tsri.or.th |

| PtCo/C | C | 35 °C, 0.1 MPa H2 | 100 | ~90-100 | 86 (at 50°C, 1MPa) | rsc.org |

| Pd-Ru/TiO2 | TiO2 | Ambient temp | Variable | Improved vs. Pd/TiO2 | Variable | tubitak.gov.trrsc.org |

Note: Yield is often calculated as Conversion x Selectivity. Some sources report yield directly.

Non-noble metal catalysts, including copper (Cu), nickel (Ni), cobalt (Co), and iron (Fe), are highly attractive due to their lower cost and greater abundance.

Cu-based Catalysts: Copper catalysts are favored for their cost-effectiveness and ability to selectively hydrogenate the carbonyl group of furfural, while minimizing furan (B31954) ring hydrogenation. mdpi.comacs.orgmdpi.comrsc.org For example, Cu/SiO2 catalysts can achieve high furfural conversion and this compound selectivity. tsri.or.th Bimetallic Cu-Ni catalysts, such as Cu-Ni/SiO2, have demonstrated enhanced performance, achieving high furfural conversion (e.g., 99.4%) and this compound selectivity (99.9%) under mild conditions (55 °C, 2 MPa H2). mdpi.com Cu-based catalysts like Cu–Al2O3–ZnO have also shown excellent results, with over 99% conversion and selectivity. rsc.org

Ni-based Catalysts: Nickel catalysts typically exhibit high activity but often result in lower selectivity towards this compound, favoring the formation of tetrahydrothis compound (THFA). tsri.or.thacs.orgrsc.org However, specific Ni-based catalysts, such as Ni encapsulated in N-doped carbon (Ni-MFC-500), have shown good furfural conversion (92.5%) with moderate this compound selectivity (59.5%). acs.org Ni-Co catalysts have also been reported, with Ni-Co/SBA-15 showing good FA yield (88.1%) at 180 °C. techscience.com

Co-based Catalysts: Cobalt catalysts, particularly when supported on N-doped carbon (Co-N-C), have demonstrated excellent performance, achieving full furfural conversion and >99% this compound selectivity under mild conditions using formic acid as a hydrogen source. researchgate.net Co/SiO2 catalysts have also exhibited high activity and selectivity, reaching 100% conversion and 100% selectivity at 150 °C and 20 bar H2. mdpi.com

Fe-based Catalysts: Iron catalysts, often used in conjunction with copper (e.g., Cu-Fe/Al2O3), can also be effective, achieving high furfural conversion (>93%) and FA selectivity (>98%). mdpi.com

Table 2: Performance of Non-Noble Metal Catalysts in Furfural Hydrogenation

| Catalyst | Support | H-Source | Conditions (Temp, Pressure) | Furfural Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| Cu/SiO2 | SiO2 | H2 | 55 °C, 2 MPa | 99.4 | 99.9 | 99.3 | mdpi.com |

| Cu-Ni/SiO2 | SiO2 | H2 | 55 °C, 2 MPa | 99.4 | 99.9 | 99.3 | mdpi.com |

| Cu-Al2O3-ZnO | Al2O3-ZnO | H2 | Optimized mild conditions | >99 | >99 | >99 | rsc.org |

| Ni-MFC-500 | N-doped carbon | H2 | 160 °C, 2 MPa | 92.5 | 59.5 | ~54 | acs.org |

| Co-N-C | N-doped carbon | Formic Acid | 150 °C | 100 | >99 | >99 | researchgate.net |

| Co/SiO2 | SiO2 | H2 | 150 °C, 20 bar | 100 | 100 | 100 | mdpi.com |

| Cu-Fe/Al2O3 | Al2O3 | H2 | Mild conditions | >93 | >98 | >91 | mdpi.com |

Bifunctional catalysts, possessing multiple active sites (e.g., metal sites for hydrogenation and acid/base sites for other reactions), are crucial for cascade processes. For this compound production, catalysts with strong hydrogenation activity and appropriate acid-base properties are beneficial.

Zr-based Catalysts: Zirconium-containing materials, such as ZrO2, Zr(OH)4, and Zr-based Metal-Organic Frameworks (Zr-MOFs), have shown excellent performance in the catalytic transfer hydrogenation (CTH) of furfural using alcohols (like 2-propanol) as hydrogen donors. nih.govfrontiersin.orgacs.orgacs.org These catalysts often exhibit good selectivity to this compound, with yields up to 98.9 mol% reported for Zr(OH)4 with 2-propanol at 447 K. acs.org The metal node coordination in Zr-MOFs plays a significant role in activity and selectivity. acs.org Bifunctional catalysts containing both Lewis and Brønsted acid sites are important for cascade reactions like the conversion of furfural to γ-valerolactone (GVL), but for FA production, the focus is on the hydrogenation sites. frontiersin.org

Table 3: Performance of Bifunctional/Transfer Hydrogenation Catalysts

| Catalyst | Hydrogen Source | Conditions (Temp, Pressure) | Furfural Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| Zr(OH)4 | 2-propanol | 447 K | ~99 | 98.9 | 98.9 | acs.org |

| Hf-TUD-1(75) | 2-butanol (B46777) | 150 °C | 88 | ~63 (for ethers) | ~55 (for ethers) | nih.gov |

| Al–Zr@Fe3O4 | 2-propanol | Optimized | Variable | High | High | bohrium.com |

| Zr-MOF-808 | 2-propanol | Optimized | Variable | High | High | acs.org |

Biocatalytic Approaches for this compound Production

Biocatalysis offers a green and highly selective alternative to traditional chemical hydrogenation, utilizing enzymes or whole microbial cells under mild, aqueous conditions.

Whole-Cell Biocatalysis: Immobilized microbial cells, such as Meyerozyma guilliermondii SC1103, have been employed for furfural reduction. These systems can achieve high furfural conversion (98%) and selectivity (>98%), though the yield can be lower (around 81%) due to product adsorption onto the immobilization material. mdpi.comresearchgate.net Bacillus coagulans NL01 has also demonstrated efficient bioconversion of furfural to this compound, with high conversion and selectivity, particularly when using glucose as a co-substrate for NAD(P)H regeneration. rsc.org

Enzymatic Catalysis: Isolated enzymes, like alcohol dehydrogenases (ADHs), can catalyze the reduction of furfural. mdpi.comacs.org These processes often require a cofactor, such as NAD(P)H, which needs to be regenerated. mdpi.comacs.org Ethanol (B145695) can serve as a terminal reductant for in situ NAD(P)H regeneration with yeast alcohol dehydrogenase I (YADH), achieving up to 74% furfural conversion. acs.org Bio-electrocatalysis, integrating electrochemical NADH regeneration with enzymatic catalysis, has also been explored, yielding up to 81.5% this compound selectivity. mdpi.com

Table 4: Performance of Biocatalytic Systems for this compound Production

| Biocatalyst/System | Substrate/Conditions | Furfural Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Productivity (g/L/h) | Reference |

| Meyerozyma guilliermondii SC1103 (immobilized cells) | 200 mM Furfural, pH 8-9, 35 °C | 98 | >98 | 81 | ~2.9 | mdpi.comresearchgate.net |

| Bacillus coagulans NL01 (whole cells) | 42 mM Furfural, 20 g/L Glucose, 50 °C | High | High | High | Not specified | rsc.org |

| Bacillus coagulans NL01 (fed-batch) | 98 mM Furfural, 24 h | 92 | 96 | ~88 | Not specified | rsc.org |

| Yeast ADH I + Ethanol | 40 mM Furfural, 160 mM Ethanol, pH 8 | 74 | ~100 | ~74 | Not specified | acs.org |

| ADH + Electro-catalytic NADH regeneration (Rh-complex) | 0.5 mM Furfural, 0.1 M PBS, -0.43 V vs. RHE | 56.1 | 81.5 | ~45.7 | Not specified | mdpi.com |

Combining photocatalysis with biocatalysis offers a promising route for solar-driven chemical synthesis. These systems utilize photocatalysts to regenerate cofactors (like NADH) required by enzymes for the reduction of furfural.

Photocatalyst-Enzyme Coupling: Hierarchical ZnIn2S4 microspheres coupled with alcohol dehydrogenase (ADH) have been used for visible-light driven furfural hydrogenation. This system achieved high NADH regeneration (90.2%) and a this compound yield of 79.4% under optimized conditions. researchgate.netsciopen.com Other photocatalysts, such as Pd supported on graphitic carbon nitride (Pd/g-C3N4), have also been employed in conjunction with formic acid and triethylamine (B128534) for photo-induced hydrogenation, yielding around 27% this compound. researchgate.net These processes leverage visible light to drive the reduction, offering a sustainable pathway. acs.orgau.dkresearchgate.net

Table 5: Performance of Visible-Light Driven Biocatalysis Processes

| Photocatalyst | Enzyme/Biocatalyst | H-Source/Reductant | Conditions | Furfural Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| ZnIn2S4 | ADH | NADH regeneration | Visible light irradiation, optimized | High (100%) | High | 79.4 | sciopen.com |

| Pd/g-C3N4 | ADH (implied) | Formic acid/TEA | Visible light irradiation | Not specified | Not specified | 27 | researchgate.net |

List of Compounds Mentioned:

Aluminum oxide (Al2O3)

2-furaldehyde diethyl acetal (B89532)

2-furoic acid

2-propanol

Carbon (C)

Cobalt (Co)

Cobalt-based catalysts

Copper (Cu)

Copper chromite

Copper-based catalysts

Difurfuryl ether

Ethanol (EtOH)

Formic acid

Furfural (FUR)

this compound (FA)

Graphitic carbon nitride (g-C3N4)

Hafnium (Hf)

Iron (Fe)

Nickel (Ni)

Nickel-based catalysts

Nicotinamide adenine (B156593) dinucleotide (NAD+)

Nicotinamide adenine dinucleotide phosphate (B84403) (NADP+)

Octane

Palladium (Pd)

Platinum (Pt)

Ruthenium (Ru)

Silica (SiO2)

Tetrahydrothis compound (THFA)

Titanium dioxide (TiO2)

Zinc indium sulfide (B99878) (ZnIn2S4)

Zinc oxide (ZnO)

Zirconium (Zr)

Zirconium hydroxide (B78521)

Zirconium-Metal-Organic Frameworks (Zr-MOFs)

Microbial Tolerance Engineering in Bioreductionacs.org

Biocatalytic reduction offers an environmentally friendly pathway for converting furfural into this compound. A significant challenge in this approach is the inherent toxicity of furfural to many microorganisms, which can inhibit their growth and metabolic activity. Research has focused on engineering microbial strains with enhanced tolerance to furfural to improve the efficiency of this biotransformation. For instance, Bacillus coagulans NL01 has demonstrated notable furfural tolerance, allowing for effective conversion to this compound rsc.org. Engineered Escherichia coli strains, such as CCZU-A13 and CCZU-T15, are employed in conjunction with chemical catalysts for the one-pot synthesis of this compound from xylose mdpi.com, rsc.org. Furthermore, engineered E. coli FF182, equipped with aldehyde reductase (ALR) and formate (B1220265) dehydrogenase (FDH), exhibits high furfural tolerance (up to 350 mM) and can achieve >99% yield of this compound through efficient bioreduction bohrium.com. Similarly, immobilized cells of Meyerozyma guilliermondii SC1103 have shown tolerance to furfural concentrations up to 200 mM, leading to high conversion and selectivity in this compound production mdpi.com. These advancements in microbial tolerance engineering are vital for developing robust biocatalytic processes for this compound synthesis.

One-Pot Synthesis Systems from Xylosemdpi.comscielo.org.coresearchgate.net

The direct conversion of xylose, a primary component of hemicellulose, into this compound in a single reaction vessel (one-pot synthesis) represents a significant advancement in biomass valorization. These processes typically involve a cascade of reactions, initiating with the dehydration of xylose to furfural, followed by the hydrogenation of furfural to this compound. The success of these systems relies heavily on the development of bifunctional catalysts that possess both acidic sites for dehydration and metallic sites for hydrogenation.

Data Table 1: One-Pot Synthesis of this compound from Xylose

| Catalyst System | Xylose Conversion | This compound Yield (%) | Temperature (°C) | Pressure (MPa) | Solvent System | Reference(s) |

| Cu/SBA-15-SO3H | High | 62.6 | 140 | 4 | Water/n-butanol | cjcatal.com, researchgate.net |

| Pt/SBA-15-SO3H | Not specified | 93 | 130 | 3 | Water/2-propanol | encyclopedia.pub |

| SO42−/SnO2-APG + E. coli | Not specified | Not specified | 170 (dehydration) | Not specified | Toluene/water | mdpi.com |

| Zr-SBA-15 | Not specified | 41 | Not specified | Not specified | Not specified | researchgate.net |

Solvent Effects in Catalytic Hydrogenationresearchgate.netencyclopedia.pubrsc.orgresearchgate.net

Alcohol solvents, in general, can influence the catalyst's performance by interacting with its surface, potentially modifying its intrinsic reactivity through surface decoration or steric effects acs.org. Isopropanol (B130326), for instance, has been utilized effectively as both a hydrogen donor and a solvent in transfer hydrogenation processes encyclopedia.pub, nih.gov. Studies comparing different solvents with various catalysts have shown that solvent polarity can play a role, with more polar solvents sometimes promoting higher catalytic performance rsc.org. For example, solvents like n-heptane, when used with Ni- or Cu-based catalysts, can lead to different selectivities compared to mixtures containing chlorinated solvents like CHCl3 researchgate.net, acs.org.

Data Table 2: Solvent Effects in Furfural Hydrogenation

| Solvent(s) | Catalyst Type (Example) | Primary Product Selectivity | Furfural Conversion | Notes | Reference(s) |

| Toluene, Propanone (Aprotic) | Various | ~100% to this compound | Lower | High selectivity, but potentially lower conversion. | acs.org |

| 1-Propanol (B7761284), 2-Propanol (Protic) | Various | Variable | Variable | Can lead to ethers and acetals (e.g., 2-furaldehyde dipropyl acetal, difurfuryl ether). | acs.org |

| Water | Pt/SiC–C | ~99% to this compound | ~80% | Higher polarity solvent, enhanced performance. | rsc.org |

| Methanol, 2-Butanol (Alcohol) | α-MoC | >90% to FA (Methanol) | Not specified | Alcohol solvents can manipulate selectivity; methanol favors FA, 2-butanol favors 2-MF. | acs.org |

| Isopropanol | Various | High | High | Used as hydrogen source and solvent. | encyclopedia.pub, nih.gov |

| n-Heptane | Cu/Al2O3, Cu/SiO2, Ni-based | Variable (e.g., 50% to MeF) | Variable | Solvent polarity influences selectivity. | researchgate.net, acs.org |

| n-Heptane + CHCl3 | Ni-based | 70-80% to Methyl-furan | Not specified | Chlorinated solvents can enhance selectivity to specific products. | researchgate.net, acs.org |

Other Synthetic Pathways for this compound

Cannizzaro Reaction for this compound Productionorgsyn.org

The Cannizzaro reaction is a long-established method for synthesizing this compound from furfural, typically carried out in the presence of a strong base, such as sodium hydroxide (NaOH) scielo.org.co, orgsyn.org, atamanchemicals.com, scribd.com. This reaction mechanism involves the base-induced disproportionation of aldehydes that lack alpha-hydrogen atoms. In this process, one molecule of furfural is reduced to this compound, while a second molecule is oxidized to 2-furoic acid mdpi.com, orgsyn.org, scribd.com. The inherent limitation of the Cannizzaro reaction is that it theoretically yields a maximum of 50% of either the alcohol or the acid, as it requires two aldehyde molecules to produce one of each product scielo.org.co, scribd.com. To optimize the yield of this compound and minimize the co-production of furoic acid, careful control over reaction conditions, including the concentration of the base and the method of reagent addition (e.g., simultaneous addition of furfural and NaOH), is essential orgsyn.org. While historically significant, the moderate yields and the formation of furoic acid as a co-product make it less favored for large-scale industrial production compared to more selective hydrogenation routes scielo.org.co, scribd.com.

Optimization of Synthesis Parameters

Temperature and Pressure Influences on Yield and Selectivityresearchgate.netencyclopedia.pubrsc.orgmdpi.comatamanchemicals.com

Optimizing reaction temperature and pressure is critical for maximizing the yield and selectivity of this compound synthesis, particularly in catalytic hydrogenation processes. For the one-pot conversion of xylose to this compound, studies using catalysts like Cu/SBA-15-SO3H indicate that optimal conditions are around 140 °C and 4 MPa, achieving yields up to 62.6% cjcatal.com, researchgate.net. Deviations from these parameters can lead to undesired side reactions: elevated temperatures may promote the formation of 2-methyl furan, while increased hydrogen pressure can favor the reduction of xylose to xylitol (B92547) cjcatal.com, researchgate.net.

In the direct hydrogenation of furfural, temperature and pressure also exert significant influence. For instance, with a CuFeAl catalyst, the optimal temperature range for high furfural conversion (>97%) and this compound selectivity (>97%) is between 100–130 °C at 6.0 MPa mdpi.com. Temperatures exceeding 160 °C tend to reduce the this compound yield mdpi.com. Similarly, when employing Pt/Pd catalysts, a hydrogen pressure of 1 MPa at 80 °C has been identified as optimal for achieving high furfural conversion and this compound selectivity. Higher hydrogen pressures can result in over-hydrogenation, leading to the formation of tetrahydrothis compound (THFA) rsc.org. For other catalytic systems, such as CuNi bimetallic catalysts, complete furfural conversion and 100% this compound selectivity have been achieved under milder conditions, approximately 55 °C and 4 MPa mdpi.com. In transfer hydrogenation using isopropanol as a solvent and hydrogen donor, temperatures between 130–160 °C and pressures of 3 MPa have yielded high this compound selectivity (up to 96.5%) encyclopedia.pub.

Data Table 3: Influence of Temperature and Pressure on this compound Synthesis

| Reaction Type | Catalyst (Example) | Temperature (°C) | Pressure (MPa) | Furfural/Xylose Conversion | This compound Yield (%) | This compound Selectivity (%) | By-products Mentioned | Reference(s) |

| Xylose to FA (One-Pot) | Cu/SBA-15-SO3H | 140 | 4 | High | 62.6 | Not specified | 2-methyl furan, Xylitol | cjcatal.com, researchgate.net |

| Xylose to FA (One-Pot) | Pt/SBA-15-SO3H | 130 | 3 | Not specified | 93 | 93 | Not specified | encyclopedia.pub |

| Furfural Hydrogenation | CuFeAl | 100–130 | 6.0 | ~100% | Not specified | 97–99 | Not specified | mdpi.com |

| Furfural Hydrogenation | Pt/Pd | 80 | 1 | ~99% | Not specified | Not specified | THFA (1%), Ring opening products (at higher H2 pressure) | rsc.org |

| Furfural Hydrogenation | CuNi | 55 | 4 | ~100% | Not specified | 100 | Not specified | mdpi.com |

| Furfural Transfer Hydrogenation | ZrO2@SBA-15 | 130–160 | 3 | 98.1% (Furfural) | 96.5 | Not specified | Not specified | encyclopedia.pub |

| Xylose to FA (One-Pot) | SO42−/SnO2 | 130 | 3 | Not specified | 27% (selectivity) | Not specified | Not specified | mdpi.com |

Compound List:

2-furaldehyde diethyl acetal

2-furaldehyde dipropyl acetal

2-furancarbinol

2-furancarboxaldehyde (Furfural)

2-furylmethanol (this compound)

2-methyl furan

2-methyl tetrahydrofuran (B95107)

2-sec-(butoxy)butane

1-propanol

1,1-diethoxyethane

Angelica lactones

Benzaldehyde

Benzyl alcohol

Butoxybutane

Carbon dioxide (CO2)

Carbon monoxide (CO)

Chlorobenzene

CHCl3

Cyclopentanol (CPL)

Dibutyldibutyl ether

Dibutoxybutane

Diisopropoxymethane

Difurfuryl ether

Diisopropyl ether

Ethanol

Ethyl acetate (B1210297)

Formic acid

Furoic acid

Furfural (FUR, FF)

this compound (FA, FOL, FuOH, 2-furylmethanol, 2-furancarbinol)

Furfuryl methyl ether

Furfuryl hydroxyl-isopropyl ether (FHIE)

Glycerol

Glucose

γ-valerolactone (GVL)

Hematite

Hydrogen (H2)

Hydrochloric acid (HCl)

Isopropanol (2-propanol)

Levulinic acid

Maleic acid

Methanol

Methyl furoate

NADH

NADPH

N-butanol

N-heptane

Nickel-iron (Ni-Fe)

Niobia

Nitric acid

Organic acids

Pentasodium tungstate (B81510)

Phosphotungstic acid

Potassium carbonate (K2CO3)

Potassium hydroxide (KOH)

Pyridinecarboxaldehyde

Ruthenium (Ru)

Silver nitrate (B79036) (AgNO3)

Silver oxide (Ag2O)

Silica (SiO2)

Sodium hydroxide (NaOH)

Sulfated tin oxide (SO42-/SnO2)

Sulfated zirconia

Tetrahydrofuran (THF)

Tetrahydrothis compound (THFOL)

Tetrahydrofurfuryl methyl ether

Thiophene-2-carbaldehyde

Titanium dioxide nanotubes (TiO2)

Toluene

Tungsten oxide (WO3)

Water (H2O)

Xylose

Xylitol

Zeolite beta (Hβ zeolite)

Zinc phosphate

Zirconium oxide (ZrO2)

Catalyst Loading and Concentration Effects

The selective conversion of biomass-derived pentoses, primarily xylose, into furfural, and subsequently into this compound, is heavily influenced by the type and concentration of catalysts employed. Acidic catalysts play a dual role: Brønsted acid sites facilitate the hydrolysis of hemicellulose into pentoses and the subsequent dehydration of these sugars to furfural, while Lewis acid sites are crucial for the transfer hydrogenation of furfural to this compound encyclopedia.pubmdpi.com.

Research indicates that the acidity of the catalyst is paramount. While acidic sites are necessary, an excessive number or strength of acidic sites can lead to the generation of undesired by-products and the degradation of furfural itself encyclopedia.pubresearchgate.net. For instance, mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective due to their high activity and low cost, but they also present challenges such as corrosiveness, difficulties in separation, and environmental concerns nih.gov. Heterogeneous catalysts, including solid acids and supported metal catalysts, offer advantages in terms of reusability and easier separation mdpi.comnih.gov. Ionic liquids, such as pyridinium (B92312) hydrogensulfate [Hpy][HSO₄] and Lewis acidic ionic liquids, have also demonstrated high furfural yields from xylose and hemicellulose, highlighting the importance of catalyst design and concentration in optimizing the reaction pathway mdpi.comnih.gov. The concentration of the catalyst directly impacts reaction rates and selectivity; for example, in the synthesis of ethyl furfuryl ether from this compound, increasing the catalyst amount (montmorillonite K10) led to higher conversion and yield up to a certain point, beyond which yields began to decrease rsc.org.

Reaction Time and Stirring Rate Optimization

Optimizing reaction time and stirring rate is critical for maximizing this compound yield and minimizing the formation of degradation products. The ideal reaction duration is highly dependent on the specific catalytic system and reactor configuration. For example, in electrochemical microreactors, optimal residence times for furfural conversion to this compound can be as short as 10 minutes, whereas in batch electrochemical cells, the same conversion may require up to 6 hours acs.org. Similarly, studies on the hydrogenation of furfural to this compound have reported optimal reaction times ranging from 3 to 8 hours for high yields acs.org.

Stirring rate significantly influences mass transfer, particularly in heterogeneous catalytic systems involving multiple phases (solid catalyst, liquid reactants, gaseous hydrogen). For the hydrogenation of furfural to 2-methylfuran (a derivative pathway), increasing the stirring rate from 600 rpm to 1000 rpm improved furfural conversion and product yield, suggesting that adequate mixing is essential to overcome mass transfer limitations bham.ac.uk. In other hydrogenation processes, stirring rates around 550 r/min to 1200 r/min have been identified as optimal for achieving high this compound or tetrahydrothis compound yields researchgate.net. For the etherification of this compound with ethanol, an optimal reaction time of 1 hour was found to maximize ethyl furfuryl ether yield, with longer durations leading to decreased product yield rsc.org.

Feedstock Utilization and Biorefinery Concepts

The concept of biorefineries, which aim to convert biomass into a spectrum of valuable products and energy, provides a sustainable framework for this compound production. Lignocellulosic biomass, comprising cellulose (B213188), hemicellulose, and lignin (B12514952), serves as an abundant and renewable feedstock for this purpose researchgate.netsci-hub.senih.gov. Hemicellulose, in particular, is rich in pentosan polysaccharides, which are the primary precursors for furfural and its derivatives sci-hub.sersc.orgd-nb.info. The integration of furfural production into existing bioethanol facilities or other biomass processing plants exemplifies the biorefinery approach, allowing for the co-production of multiple high-value chemicals and fuels researchgate.netieabioenergy.com. This strategy enhances resource efficiency, reduces reliance on fossil fuels, and contributes to a circular economy researchgate.netd-nb.infojetir.orgscielo.org.conih.gov.

Utilization of Agricultural Waste (e.g., Corncobs, Rice Husks, Sugarcane Bagasse)

Agricultural residues are a major source for furfural production due to their widespread availability and high pentosan content d-nb.infojetir.org. Corncobs, sugarcane bagasse, and rice husks are among the most significant feedstocks globally, accounting for over 98% of commercial furfural production rsc.orgd-nb.info. These materials are rich in hemicellulose, which can be effectively hydrolyzed and dehydrated to yield furfural researchgate.neteucalyptus.com.brresearchgate.net.

Yields vary based on the specific agricultural waste and processing conditions:

Corncobs: Typically yield around 26.1 g (68.1%) of furfural, with optimized conditions reported to reach up to 35.20% researchgate.netresearchgate.net.

Rice Husks: Can yield approximately 21.6 g (62.6%) of furfural researchgate.net.

Sugarcane Bagasse: Furfural yields of about 25.8% have been reported eucalyptus.com.br.

Other agricultural wastes like wheat bran and sawdust are also utilized, though often with lower furfural yields compared to corncobs and bagasse jetir.orgresearchgate.netatamanchemicals.com. The economic viability of furfural production is closely tied to the efficient utilization of these low-cost, abundant feedstocks osti.gov.

Hemicellulose and Sugar Derivative Valorization

The conversion of lignocellulosic biomass to this compound primarily involves a two-step process starting with hemicellulose. First, hemicellulose is subjected to acid hydrolysis, breaking down pentosan polysaccharides into pentose (B10789219) sugars, predominantly xylose mdpi.comsci-hub.sed-nb.infoeucalyptus.com.br. These pentose sugars are then dehydrated under acidic conditions to form furfural mdpi.comd-nb.infojetir.org. Subsequently, furfural undergoes selective hydrogenation, often using metal catalysts, to yield this compound d-nb.infoscielo.org.conih.gov. This pathway effectively valorizes the hemicellulose fraction of biomass into a valuable chemical intermediate osti.govmdpi.comwur.nl.

This integrated approach, often pursued in a one-pot system, leverages the chemical reactivity of biomass components to produce this compound sustainably encyclopedia.pubmdpi.comacs.org.

Challenges in Feedstock Variability and Supply Chain

Despite the abundance of lignocellulosic biomass, several challenges related to feedstock variability and supply chain management impact the efficiency and economics of furfural and this compound production. The composition of agricultural residues, such as hemicellulose content and maturity, can vary significantly, affecting furfural yields and requiring process adjustments researchgate.netsegovia-hernandez.com. The complex and heterogeneous nature of lignocellulosic biomass often necessitates pretreatment steps to enhance sugar accessibility and improve reaction rates rsc.org.

Polymerization and Oligomerization of Furfuryl Alcohol